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Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine

biosynthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.[1][2]

This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA

and RNA replication.[3] Rapidly proliferating cells, such as cancer cells, are particularly

dependent on this pathway to meet their high demand for nucleotides.[1] ML390 is a potent

inhibitor of human DHODH and has been identified as an inducer of myeloid differentiation in

acute myeloid leukemia (AML) models.[2][4] Its mechanism of action involves the depletion of

the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

This document provides detailed protocols for measuring the inhibition of DHODH in a cellular

context using ML390 as a model compound.

Mechanism of Action
ML390 specifically targets DHODH, which is located on the inner mitochondrial membrane.[6]

Inhibition of this enzyme leads to a dramatic accumulation of the upstream metabolite

dihydroorotate (DHO) and a depletion of downstream metabolites, including uridine

monophosphate (UMP), a precursor for all pyrimidine nucleotides.[2][7] This pyrimidine

starvation is a key indicator of DHODH inhibition and can be confirmed by metabolomic

analysis.[3][8] The cellular effects of ML390, such as decreased proliferation and induction of
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differentiation, can be reversed by supplementing the cell culture medium with uridine, which

bypasses the de novo synthesis pathway.[4][8]

Quantitative Data: Inhibitory Potency of DHODH
Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective

dose (ED50) values for ML390 and other well-characterized DHODH inhibitors in various

enzymatic and cellular assays.
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Inhibitor
Target/Cell
Line

Assay Type Parameter Value
Reference(s
)

ML390

Murine &

Human AML

cells

Differentiation

Assay
ED50 ~2 µM [2][6]

Brequinar
Human

DHODH

Enzymatic

Assay
IC50 0.004 µM [4]

Teriflunomide
Human

DHODH

Enzymatic

Assay
IC50 262 nM [3]

BAY 2402234
Human

DHODH

Enzymatic

Assay
IC50 1.2 nM [3]

ASLAN003
Human

DHODH

Enzymatic

Assay
IC50 35 nM [3]

Dhodh-IN-1
Human

DHODH

Enzymatic

Assay
IC50 25 nM [3]

Dhodh-IN-16
Human

DHODH

Enzymatic

Assay
IC50 0.396 nM [5]

Dhodh-IN-16
MOLM-13

(AML)

Cell Viability

(CellTiter-

Glo)

IC50 0.2 nM [5]

Leflunomide

KYSE510,

KYSE450,

SW620

Cell Viability IC50

108.2 µM,

124.8 µM,

173.9 µM

[9]

Signaling Pathway of DHODH Inhibition
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Caption: De novo pyrimidine synthesis pathway and the inhibitory action of ML390 on DHODH.

Experimental Workflow for Measuring DHODH
Inhibition
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Experimental Setup

Cellular Assays

Data Analysis

1. Seed Cells in Microplate

2. Treat with ML390 (Dose-Response)

3. Incubate for 48-72 hours

4a. Cell Proliferation Assay
(e.g., MTT, CellTiter-Glo) 4b. Metabolite Extraction 4c. Uridine Rescue Assay

5a. Determine IC50 from Proliferation Data 5b. LC-MS Analysis of Metabolites 5c. Analyze Rescue of Proliferation

6. Confirm On-Target Activity

Click to download full resolution via product page

Caption: Workflow for assessing cellular DHODH inhibition by ML390.

Experimental Protocols
DHODH Enzymatic Activity Assay (DCIP-Based)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction

of 2,6-dichloroindophenol (DCIP).[5][10]
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Materials:

Recombinant human DHODH protein

ML390

Dihydroorotate (DHO)

Coenzyme Q10 (CoQ10)

2,6-dichloroindophenol (DCIP)

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

96-well microplate

Microplate reader

Procedure:

Prepare a reaction mixture containing assay buffer, 100 µM CoQ10, and 200 µM DCIP.

In a 96-well plate, add varying concentrations of ML390 (or vehicle control, e.g., DMSO).

Add the recombinant human DHODH enzyme to each well and pre-incubate at 25°C for 30

minutes.[5]

Initiate the enzymatic reaction by adding 500 µM DHO.[5]

Immediately measure the decrease in absorbance at 600-650 nm over a period of 10

minutes using a microplate reader.[5][10]

Calculate the rate of DCIP reduction to determine DHODH activity.

Plot the percentage of inhibition for each ML390 concentration relative to the vehicle control

to determine the IC50 value.

Cell Proliferation Assay (MTT/CCK-8)
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This assay assesses the effect of ML390 on the proliferation of cancer cells.[1][9]

Materials:

Cancer cell line of interest (e.g., AML cell lines like THP-1 or U937)

Complete cell culture medium

ML390

96-well cell culture plates

MTT or CCK-8 reagent

Spectrophotometer

Procedure:

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight (for

adherent cells).

Treat the cells with a serial dilution of ML390 (and a vehicle control) for 72 hours.[5]

Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time (typically 1-4 hours).

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for

CCK-8).

Calculate the percentage of cell viability for each treatment condition relative to the vehicle

control.

Determine the IC50 value by plotting the percentage of viability against the logarithm of the

ML390 concentration and fitting the data to a dose-response curve.

Uridine Rescue Assay
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This functional assay confirms that the anti-proliferative effects of ML390 are due to the

inhibition of the de novo pyrimidine synthesis pathway.[8]

Materials:

Cancer cell line of interest

Complete cell culture medium

ML390

Uridine

96-well cell culture plates

Cell viability reagent (e.g., MTT, CellTiter-Glo)

Plate reader

Procedure:

Seed cells in a 96-well plate.

Prepare treatment groups:

Vehicle control

ML390 alone (at a concentration of 5-10 times the IC50)

ML390 in the presence of a high concentration of uridine (e.g., 100 µM)

Uridine alone

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[8]

Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

Compare the viability of cells treated with ML390 alone to those co-treated with uridine. A

significant increase in viability in the co-treated group indicates a successful rescue and
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confirms on-target activity.[8]

Metabolomic Analysis for Dihydroorotate (DHO)
Accumulation
This is a direct and quantitative method to confirm DHODH inhibition by measuring the

accumulation of its substrate, DHO.[3][8]

Materials:

Cancer cell line of interest

Complete cell culture medium

ML390

6-well plates

Cold 5% mannitol solution

Cold methanol

Cell scraper

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Seed cells in 6-well plates and grow to a sufficient number (e.g., 5 x 10⁶ cells).

Treat the cells with ML390 at the desired concentration and for the desired time (e.g., 48

hours).[2] Include a vehicle control.

After treatment, place the plates on ice and wash the cells twice with cold 5% mannitol

solution.

Add cold methanol to each well and scrape the cells.
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Transfer the cell extracts to microcentrifuge tubes.

Perform metabolite extraction according to your established laboratory protocol (e.g.,

centrifugation to pellet debris).

Analyze the supernatant containing the metabolites using an LC-MS system to quantify the

levels of DHO. A significant increase in DHO levels in ML390-treated cells compared to the

control confirms DHODH inhibition.[2][7]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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